3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole
Mechanism of Action
Target of Action
The primary targets of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole are enzymes and receptors in the biological system . Specifically, it has been found to inhibit Mtb shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind with different target receptors, making it a precise pharmacophore with a bioactive profile . The compound competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .
Biochemical Pathways
The compound affects the shikimate pathway, which is responsible for the biosynthesis of the chorismate end product . By inhibiting Mtb shikimate dehydrogenase, the compound disrupts this pathway, affecting the production of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds, so the inhibition of this pathway can have significant downstream effects.
Result of Action
The compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . It has been found to have potent antiulcer, anti-inflammatory, antitumor, antifeedant, and acaricidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a benzothiazole ring.
1,2,4-Triazolo[3,4-b][1,3]benzoxazole: Contains an oxazole ring instead of a benzothiazole ring.
1,2,4-Triazolo[3,4-b][1,3]benzimidazole: Contains an imidazole ring instead of a benzothiazole ring.
Uniqueness
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of both the triazole and benzothiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c1-2-14-9-11-12-10-13(9)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNUHPWWDJNENH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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